molecular formula C20H13ClF3N5O3 B2478574 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 895016-62-3

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2478574
CAS No.: 895016-62-3
M. Wt: 463.8
InChI Key: UOMHCIHEYPNYBT-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5O3 and its molecular weight is 463.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including variants of the specified compound. These compounds demonstrated antitumor activity against human breast adenocarcinoma cell line MCF7, with some showing mild to moderate activity compared to doxorubicin, a known antitumor agent (El-Morsy et al., 2017).

Antimicrobial and Antioxidant Activity

  • Another study synthesized novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds showed potential as antimicrobial agents (Rahmouni et al., 2014).
  • A research focusing on the synthesis of new heterocycles incorporating antipyrine moiety, including variations of the mentioned compound, explored their antimicrobial properties. Some compounds showed notable antimicrobial activities (Bondock et al., 2008).

Other Applications

  • A study on the design, synthesis, and in vitro cytotoxic activity of certain pyrazol1-yl]acetamide derivatives showed potential as anticancer agents. These compounds were tested on various cancer cell lines, with one compound showing significant cancer cell growth inhibition (Al-Sanea et al., 2020).
  • Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their affinity to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO, comparable to the parent molecule (Damont et al., 2015).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O3/c21-12-2-1-3-14(8-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-4-6-15(7-5-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMHCIHEYPNYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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